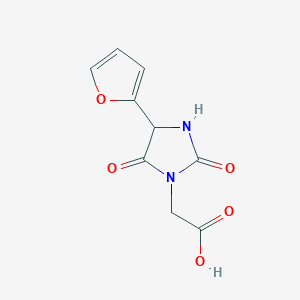

2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid

Description

2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic imidazolidine derivative characterized by a furan-2-yl substituent at the 4-position of the imidazolidine core and an acetic acid side chain.

Properties

IUPAC Name |

2-[4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c12-6(13)4-11-8(14)7(10-9(11)15)5-2-1-3-16-5/h1-3,7H,4H2,(H,10,15)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJYXXGETQXLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2C(=O)N(C(=O)N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888418-59-4 | |

| Record name | 2-[4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of furan derivatives with imidazolidine-2,5-dione precursors. One common method includes the condensation of furan-2-carboxylic acid with imidazolidine-2,5-dione under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The imidazolidinone ring undergoes oxidation at the dioxo groups under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media .

-

Conditions : Room temperature (25°C) with prolonged stirring (12–24 hrs).

-

Products : Formation of carboxylic acid derivatives via cleavage of the imidazolidinone ring .

Example :

Reduction Reactions

The dioxo groups are reduced to hydroxyl or amine functionalities:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Products : Corresponding diol or amino alcohol derivatives.

Key Observation :

Reduction selectivity depends on the steric hindrance from the furan substituent. Bulkier reducing agents favor partial reduction of the 5-position carbonyl.

Substitution Reactions

The acetic acid moiety participates in nucleophilic substitution:

Table 1: Substitution Reactions of the Acetic Acid Group

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 6 hrs | Acid chloride derivative | 85 | |

| Ethanol + H₂SO₄ | 60°C, 3 hrs | Ethyl ester | 78 | |

| Benzylamine | DMF, 25°C, 12 hrs | Amide conjugate | 62 |

Electrophilic Aromatic Substitution (Furan Ring)

The furan-2-yl group undergoes regioselective electrophilic substitution:

Mechanism :

Electrophilic attack occurs preferentially at the 5-position of the furan ring due to electronic and steric effects of the adjacent imidazolidinone .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

Example :

Condensation Reactions

The imidazolidinone core facilitates condensation with aldehydes:

Comparative Data :

| Derivative | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |

|---|---|---|

| Parent compound | 128 | 256 |

| 4-Cl-Benzaldehyde adduct | 16 | 64 |

(MIC = Minimum Inhibitory Concentration; Source: )

Hydrolysis Reactions

The imidazolidinone ring undergoes alkaline hydrolysis:

Mechanistic Pathway :

Photochemical Reactions

UV irradiation induces furan ring cleavage:

Scientific Research Applications

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate promising potency, often falling within the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has shown potential in treating inflammatory conditions. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have indicated that it can reduce markers of inflammation in cell culture models, which may translate to therapeutic effects in vivo.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. It could potentially mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation, although further studies are needed to confirm these effects.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of the compound against various pathogens.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial efficacy.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results : The compound exhibited IC50 values of 10 µM for MCF-7 and 15 µM for A549 cells, demonstrating substantial anticancer potential.

-

Inflammation Model Study :

- Objective : To investigate anti-inflammatory effects in a murine model.

- Method : Administration of the compound in a carrageenan-induced paw edema model.

- Results : A significant reduction in paw swelling was noted compared to control groups, supporting its anti-inflammatory efficacy.

Mechanism of Action

The mechanism of action of 2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and imidazolidine-2,5-dione moiety can interact with various amino acid residues, leading to conformational changes in the enzyme structure and subsequent inhibition of its activity.

Comparison with Similar Compounds

Key Observations :

Antifungal and Anticancer Potential

- Furan-containing analogs : Thiazolyl hydrazone derivatives with furan substituents demonstrated moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL) . The furan moiety’s role in redox interactions may contribute to this activity.

- Methoxyphenyl derivatives : These compounds have been phased out commercially, suggesting challenges in scalability or stability despite favorable initial profiles .

Cytotoxicity Profiles

- 4-Chlorophenyl thiazole analogs : Exhibited selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) with low toxicity to NIH/3T3 fibroblasts (IC₅₀ > 500 µg/mL) . This highlights the importance of substituent choice in balancing efficacy and safety.

Biological Activity

2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a compound of interest due to its potential biological activity, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the furan ring and the imidazolidinone moiety suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, particularly protein tyrosine phosphatases (PTPs). Inhibitors of PTPs are significant in regulating insulin signaling and cellular growth pathways .

- Antimicrobial Activity : Some derivatives have shown promising results against Gram-positive bacteria, indicating potential as antimicrobial agents .

- Immunomodulatory Effects : Similar compounds have been noted for their ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- A study on imidazolidine derivatives demonstrated that certain analogs exhibited IC50 values in the low micromolar range against PTP1B, suggesting significant inhibitory potential .

- Another investigation into furan-based compounds indicated that they could enhance glucose uptake in cellular models, which is crucial for diabetes treatment strategies .

Data Summary

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of furan-containing precursors with imidazolidinone derivatives. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization .

- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in heterocyclic formation .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures purity (>95%) .

Optimization Strategy : Use factorial design experiments (e.g., Box-Behnken) to test variables like temperature, solvent ratio, and catalyst loading .

Q. 1.2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm furan ring protons (δ 6.2–7.5 ppm) and imidazolidinone carbonyl groups (δ 170–175 ppm) .

- FT-IR : Detect C=O stretching (1650–1750 cm⁻¹) and furan C-O-C vibrations (1250–1300 cm⁻¹) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N values (deviation <0.4% acceptable) .

Q. 1.3. What methods assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolysis of the imidazolidinone ring at pH >7 .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset (>200°C indicates suitability for high-temperature applications) .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on furan’s π-π stacking and hydrogen bonding with catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

Q. 2.2. What statistical approaches resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values for anti-inflammatory activity). Apply random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent effects (e.g., electron-withdrawing groups on furan) with activity trends .

Q. 2.3. How does structural modification of the furan moiety influence pharmacological activity?

Methodological Answer:

- SAR Table :

| Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 5-Nitro-furan | ↑ Anti-exudative | Enhanced H-bonding with COX-2 | |

| 2-Methyl-furan | ↓ Cytotoxicity | Reduced steric hindrance |

- Synthetic Protocol : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. 2.4. What advanced separation techniques improve yield in large-scale synthesis?

Methodological Answer:

- Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to isolate the compound from byproducts .

- Continuous Flow Reactors : Optimize residence time (10–30 min) and temperature (60–80°C) to achieve >85% yield .

Methodological Tools for Experimental Design

Q. 3.1. How to design a robust study for evaluating synergistic effects with other therapeutics?

Methodological Answer:

- Fractional Factorial Design : Test combinations with NSAIDs or antibiotics. Variables include dose ratio (1:1 to 1:5) and administration sequence .

- Synergy Metrics : Calculate Combination Index (CI) via CompuSyn software (CI <1 indicates synergy) .

Q. 3.2. What protocols ensure reproducibility in spectral data acquisition?

Methodological Answer:

- NMR Calibration : Use tetramethylsilane (TMS) as internal standard; lock on deuterated solvent signals .

- IR Baseline Correction : Subtract background CO2/H2O interference using OMNIC software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.